2-Oxo-2-(phenethylamino)ethyl 3,5-difluorobenzoate
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Description
2-Oxo-2-(phenethylamino)ethyl 3,5-difluorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DPBF, and it is a derivative of the popular drug, lidocaine. DPBF is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Scientific Research Applications
- Research Findings : Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates, including compound 2, exhibit potent antibacterial activity. Compound 2 demonstrated remarkable minimum inhibitory concentration (MIC) values against pathogens such as E. sakazakii, E. coli, S. aureus, and K. pneumonia .
- Research Findings : All four compounds showed excellent anthelmintic activity against P. posthuma and A. galli, surpassing the standard drug albendazole .
- Research Findings : The compounds demonstrated cytotoxicity with LC50 values ranging from 280 to 765 μg/ml, compared to etoposide (LC50 9.8 μg/ml) .
Antimicrobial Activity
Anthelmintic Properties
Cytotoxicity Assessment
Molecular Docking Studies
properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,5-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-14-8-13(9-15(19)10-14)17(22)23-11-16(21)20-7-6-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVRESGRVJQCJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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